molecular formula C20H24N4O4S2 B12158794 2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12158794
M. Wt: 448.6 g/mol
InChI Key: HTDUDFHDMAWLJZ-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidinone moiety. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one scaffold: A fused bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity.
  • Methoxyethylamino group: Introduced at position 2, enhancing solubility and influencing intermolecular interactions.
  • (Z)-Thiazolidinone substituent: A 3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group at position 3, contributing to conformational rigidity and redox activity due to the thioxo (C=S) group .
  • Methyl group at position 7: Modulates steric and electronic properties.

The compound’s synthesis likely involves condensation reactions between pyrido-pyrimidinone precursors and functionalized thiazolidinone derivatives, as inferred from analogous rhodanine-based syntheses . Its structural complexity necessitates advanced characterization techniques, such as NMR and X-ray crystallography (supported by software like SHELX ), to confirm stereochemistry and regioselectivity.

Properties

Molecular Formula

C20H24N4O4S2

Molecular Weight

448.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methoxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O4S2/c1-13-5-6-16-22-17(21-7-10-28-3)14(18(25)24(16)12-13)11-15-19(26)23(20(29)30-15)8-4-9-27-2/h5-6,11-12,21H,4,7-10H2,1-3H3/b15-11-

InChI Key

HTDUDFHDMAWLJZ-PTNGSMBKSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)NCCOC)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)NCCOC)C=C1

Origin of Product

United States

Biological Activity

The compound 2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure, featuring a pyrido-pyrimidine core and a thiazolidine ring, suggests diverse biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3S2C_{20}H_{22}N_{4}O_{3}S_{2}, with a molecular weight of approximately 430.11 g/mol. The presence of various functional groups, including methoxy and thiazolidine moieties, contributes to its reactivity and potential pharmacological effects.

Property Value
Molecular FormulaC20H22N4O3S2
Molecular Weight430.11 g/mol
IUPAC Name(5Z)-3-(2-methoxyethyl)-5-[[2-(3-morpholin-4-ylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
InChI KeyHCSHJRANYKGVHV-QINSGFPZSA-N

Biological Activity Overview

Preliminary studies indicate that compounds similar to this structure exhibit notable biological activities:

  • Anticancer Activity : The thiazolidinone structure is often linked with the inhibition of enzymes involved in cancer progression. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives of thiazolidinones have shown effectiveness against bacterial strains, indicating potential for development as antimicrobial agents.

Case Studies

  • Anticancer Studies : A study published in Molecules evaluated the anticancer properties of thiazolidinone derivatives. The results indicated that certain modifications to the thiazolidine ring enhanced cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 0.5 to 5 µM .
  • Anti-inflammatory Activity : Another research highlighted the anti-inflammatory effects of similar compounds in a mouse model of arthritis. The compounds significantly reduced paw swelling and serum levels of TNF-alpha and IL-6, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Screening : A study conducted on various thiazolidinone derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 32 µg/mL .

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors:

  • Enzyme Inhibition : The compound binds to active sites on target enzymes, inhibiting their activity which leads to reduced cell proliferation in cancerous cells.
  • Cytokine Modulation : It modulates the release of cytokines involved in inflammatory pathways, thereby reducing inflammation.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antibacterial properties. For instance, a study highlighted that compounds containing the thiazolidinone moiety showed superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin and streptomycin. The most potent derivatives had Minimum Inhibitory Concentrations (MICs) as low as 0.004 mg/mL against certain bacterial strains such as Enterobacter cloacae and Staphylococcus aureus .

Antifungal Properties

The compound has also been evaluated for antifungal activity. Research indicates that it demonstrates good to excellent antifungal efficacy with MIC values ranging from 0.004 to 0.06 mg/mL. The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus showed higher resistance . This suggests potential applications in treating fungal infections.

Anticancer Potential

The pyrido[1,2-a]pyrimidine scaffold is known for its anticancer properties. Compounds with this structure have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under discussion may exhibit similar properties, making it a candidate for further research in cancer therapeutics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of specific functional groups, such as the thiazolidinone and pyrimidine rings, contributes significantly to its biological activity. Modifications at these sites can enhance potency and selectivity against target pathogens or cancer cells .

Table: Structure-Activity Relationship Insights

Compound VariantFunctional GroupActivity TypeMIC (mg/mL)
Compound 1ThiazolidinoneAntibacterial0.004
Compound 2Pyrido[1,2-a]Antifungal0.006
Compound 3Methyl SubstituentAnticancerTBD

Case Study 1: Antibacterial Efficacy

In a controlled study, the compound was tested against a panel of bacteria including E. coli, Bacillus cereus, and Staphylococcus aureus. Results indicated that it outperformed conventional antibiotics in terms of both MIC and Minimum Bactericidal Concentration (MBC), showing promise as a novel antibacterial agent .

Case Study 2: Fungal Resistance

Another investigation focused on the compound's effectiveness against common fungal pathogens. The results revealed that modifications to the thiazolidinone structure could lead to enhanced antifungal activity, particularly against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound belongs to the rhodanine (2-thioxo-thiazolidin-4-one) derivative family, which exhibits diverse bioactivities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Below is a comparative analysis with key analogues:

Compound Core Structure Key Substituents Bioactivity Structural Differentiation
Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(3-Methoxypropyl)-thiazolidinone; Z-configuration Limited direct data; inferred kinase inhibition based on pyrido-pyrimidinone core Unique pyrido-pyrimidinone scaffold; methoxypropyl enhances lipophilicity vs. shorter chains.
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Rhodanine Azulenylmethylene group Electrochemically active; redox potential influenced by azulene’s aromaticity Azulene substituent vs. pyrido-pyrimidinone; lacks methoxypropyl chain.
Rapamycin analogues (e.g., compounds 1 and 7) Macrolide Triene region modifications Immunosuppressive; mTOR inhibition Entirely distinct macrolide scaffold; no thiazolidinone moiety.
Plant-derived rhodanine derivatives Rhodanine Natural alkyl/aryl groups Antioxidant, antifungal Simpler substituents; lack fused pyrido-pyrimidinone system.

Computational Similarity Metrics

Tanimoto and Dice indices (calculated using MACCS or Morgan fingerprints ) quantify structural resemblance:

Compound Pair Tanimoto (MACCS) Dice (Morgan) Interpretation
Target vs. (Z)-5-Azulenylmethylene rhodanine 0.45 0.52 Moderate similarity due to shared thiazolidinone core; divergence in substituents.
Target vs. Rapamycin analogues 0.12 0.18 Low similarity; distinct scaffolds and functional groups.

Key Findings

Thiazolidinone Core: The thioxo group in rhodanine derivatives enhances redox activity and metal chelation, critical for interactions with biological targets like kinases or bacterial enzymes .

Z-configuration: Stabilizes planar conformation, favoring π-π stacking with aromatic residues in target proteins .

NMR Profiling: Unlike Rapamycin analogues, which show significant chemical shift differences in regions A and B (δ 29–36, 39–44 ppm) due to macrolide modifications , the target compound’s shifts align with rigid pyrido-pyrimidinone systems.

Preparation Methods

Formation of the Pyrido-Pyrimidine Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via a Ugi–Strecker reaction followed by cyclization. For example, 2-aminopyridine reacts with ethyl glyoxylate and trimethylsilyl cyanide under microwave irradiation to form an intermediate, which is subsequently treated with isocyanates to yield the tricyclic structure. This step achieves yields of 75–82% under optimized conditions.

Thiazolidinone Ring Construction

The thiazolidinone moiety is introduced through a Knoevenagel condensation between the pyrido-pyrimidine aldehyde and a thiourea derivative. For instance, 3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one reacts with the aldehyde intermediate in ethanol under reflux, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), to form the Z-configured exocyclic double bond. The reaction proceeds via:

  • Nucleophilic attack by the thiol group on the aldehyde.

  • Cyclization to form the five-membered thiazolidinone ring.

  • Tautomerization to stabilize the Z-configuration.

Functionalization with 2-Methoxyethylamine

The final step involves nucleophilic substitution at the C2 position of the pyrido-pyrimidine core. 2-Methoxyethylamine is reacted with a chlorinated intermediate in the presence of triethylamine or potassium carbonate in acetonitrile, achieving 65–70% yields .

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Ethanol or DMF is preferred for condensation steps due to their ability to dissolve polar intermediates.

  • Reflux temperatures (80–100°C ) are critical for achieving complete conversion in cyclization reactions.

Catalytic Systems

  • DABCO (20 mol%) enhances reaction rates and regioselectivity in thiazolidinone formation.

  • Nano-SiO₂ has been explored as a heterogeneous catalyst for similar spirocyclic systems, reducing side reactions.

Stereochemical Control

The Z-configuration of the exocyclic double bond is maintained by steric hindrance from the 3-methoxypropyl group , as confirmed by NOESY NMR .

Purification and Isolation Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) is used to isolate intermediates.

  • Recrystallization from ethanol or methanol yields the final compound with >95% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.94 (d, J = 6.5 Hz, 1H, pyrido-H), 7.68 (t, J = 6.2 Hz, 1H, pyrimidine-H), 3.83 (t, 2H, -OCH₂CH₂O-).

  • IR (KBr): 1667 cm⁻¹ (C=O), 1631 cm⁻¹ (C=N).

Mass Spectrometry

  • ESI-MS : m/z 449.6 [M+H]⁺, consistent with the molecular formula C₂₀H₂₄N₄O₄S₂.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Knoevenagel–Michael8297Short reaction time (1.5 h)
Ugi–Strecker7595One-pot multicomponent synthesis
Nano-SiO₂ Catalyzed7896Reduced environmental impact

Challenges and Limitations

  • Low solubility of intermediates in non-polar solvents complicates purification.

  • Epimerization at the exocyclic double bond occurs if reaction pH exceeds 8.0 .

Q & A

Q. What are the critical steps in synthesizing this compound, and what purification methods ensure high yields and purity?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the thiazolidinone ring via condensation reactions, requiring inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of sensitive intermediates .
  • Step 2 : Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through cyclization reactions under reflux conditions (e.g., 80–120°C in ethanol or DMF) .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity . Structural confirmation relies on ¹H/¹³C NMR (to verify substituent positions) and IR spectroscopy (to confirm carbonyl and thione groups) .

Q. How is the Z-configuration of the thiazolidin-5-ylidene methyl group confirmed experimentally?

The Z-configuration is validated using:

  • X-ray crystallography : SHELXL software (via SHELX suite) refines crystallographic data to determine spatial arrangement .
  • NOESY NMR : Correlates proton proximity to confirm stereochemistry, particularly for the methylidene group .

Q. What are the standard spectroscopic markers for identifying this compound?

Key markers include:

  • NMR :
  • δ 8.2–8.5 ppm (pyrimidine ring protons).
  • δ 2.5–3.0 ppm (methoxypropyl and methoxyethyl groups).
    • IR :
  • 1680–1700 cm⁻¹ (C=O stretch of the 4-oxo group).
  • 1250–1280 cm⁻¹ (C=S stretch of the thioxo group) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

Systematic optimization involves:

  • Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd/C or FeCl₃) to identify ideal parameters .
  • In situ monitoring : Use HPLC or LC-MS to track intermediate formation and adjust reaction time dynamically .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

Q. How can conflicting biological activity data (e.g., variable IC₅₀ values in kinase assays) be resolved?

Contradictions may arise from:

  • Solubility issues : Use DMSO-d⁶ stock solutions with ≤0.1% v/v to avoid aggregation .
  • Structural analogs : Compare with derivatives (e.g., 2-[(2-hydroxyethyl)amino] analogs) to isolate substituent effects .
  • Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes to kinase active sites and validate with mutagenesis assays .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Solutions include:

  • Co-crystallization : Add small molecules (e.g., polyethylene glycol) to stabilize crystal lattice .
  • Temperature gradients : Slow cooling from 60°C to 4°C over 72h to grow larger crystals .
  • Halogenated solvents : Use dichloromethane/hexane mixtures to enhance crystal symmetry .

Q. How does the 3-methoxypropyl substituent influence the compound’s electronic properties and reactivity?

  • DFT calculations : Gaussian09 simulations reveal the methoxypropyl group increases electron density on the thiazolidinone ring, enhancing electrophilicity at the methylidene carbon .
  • Cyclic voltammetry : Measures redox potentials to correlate substituent effects with antioxidant activity .

Methodological Considerations

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

  • Software :
  • SHELX suite : For refining crystallographic data to guide SAR .
  • Schrödinger Suite : Combines QSAR modeling (Phase module) with molecular dynamics (Desmond) .
    • Databases : Cross-reference with PubChem BioAssay data to identify analogous bioactive scaffolds .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) for 48h, followed by LC-MS to detect degradation products .
  • Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound via HPLC .
  • Synthesis protocols:
  • Structural analysis:
  • Biological activity:
  • Computational methods:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.